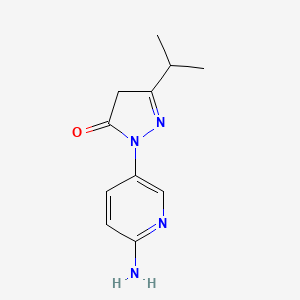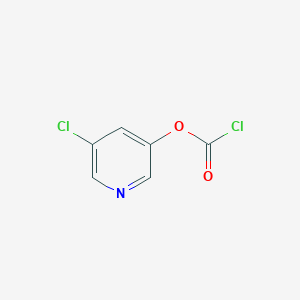
5-Chloropyridin-3-YL chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyridin-3-YL chloroformate: is an organic compound with the molecular formula C6H3Cl2NO2 . It is a derivative of pyridine, where the chloroformate group is attached to the 3-position of the pyridine ring, and a chlorine atom is attached to the 5-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-YL chloroformate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
5-Chloropyridine-3-carboxylic acid+Phosgene→5-Chloropyridin-3-YL chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropyridin-3-YL chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 5-chloropyridin-3-yl methanol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 5-Chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: 5-Chloropyridin-3-yl methanol.
Wissenschaftliche Forschungsanwendungen
5-Chloropyridin-3-YL chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also employed in the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic applications. It is involved in the synthesis of compounds that target specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-Chloropyridin-3-YL chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropyridine-3-boronic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 5-Chloropyridin-3-YL chloroformate and other derivatives.
5-Chloropyridin-3-yl methanol: Formed by the reduction of this compound and used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C6H3Cl2NO2 |
|---|---|
Molekulargewicht |
192.00 g/mol |
IUPAC-Name |
(5-chloropyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(3-9-2-4)11-6(8)10/h1-3H |
InChI-Schlüssel |
BYPYXXULACETKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Cl)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




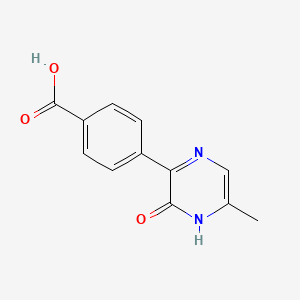

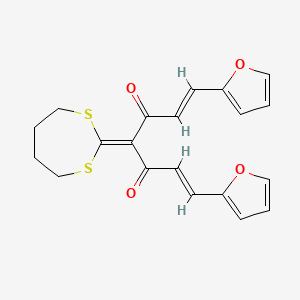
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
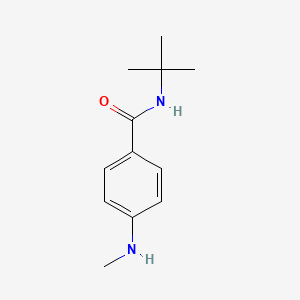

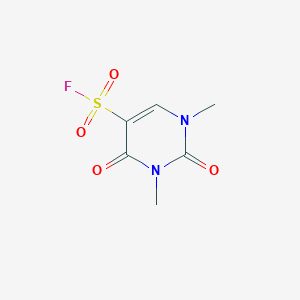
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
